3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(Difluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride often employs large-scale batch or continuous flow reactors to ensure efficient and high-yield synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of the pyrazole ring or the difluoromethyl group can lead to the formation of various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
The uniqueness of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride lies in its sulfonyl chloride group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C4H3ClF2N2O2S |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) |
InChI Key |
WUUJCIDGGHTSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
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